molecular formula C11H20N2O4 B044663 1-Tert-butil 3-metil piperazina-1,3-dicarboxilato CAS No. 129799-08-2

1-Tert-butil 3-metil piperazina-1,3-dicarboxilato

Número de catálogo: B044663
Número CAS: 129799-08-2
Peso molecular: 244.29 g/mol
Clave InChI: QUKAHFCVKNRRBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Aplicaciones Científicas De Investigación

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate and methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

  • 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
  • (S)-1-Boc-3-methylpiperazine
  • tert-Butyl 2-methylpiperazine-1-carboxylate

Uniqueness: 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and methyl groups provide steric hindrance, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Actividad Biológica

Overview

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (also referred to as TBMPC) is a chemical compound derived from piperazine, characterized by its unique structure that includes a tert-butyl group and a methyl group on the piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.32 g/mol
  • Structure : The compound features a six-membered piperazine ring with two carboxylate groups at positions 1 and 3, contributing to its reactivity and biological interactions.

The biological activity of TBMPC primarily involves its interaction with various biological targets, including:

  • Enzyme Inhibition : TBMPC has been shown to inhibit specific enzymes, which may be relevant in treating diseases such as cancer and metabolic disorders. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.
  • Receptor Modulation : The compound may act as an antagonist or modulator at certain receptors, influencing signaling pathways critical for cellular function. For instance, it has demonstrated potential as a modulator of neurotransmitter receptors, impacting neurological processes.

Research Findings

Recent studies have explored the pharmacological effects of TBMPC, illustrating its potential therapeutic applications. Below is a summary of key findings:

StudyFindings
Kessler et al. (2013)Identified TBMPC as a promising candidate for targeting non-small-cell lung cancer through its action on specific molecular pathways .
Rajitha et al. (2011)Evaluated TBMPC derivatives for their anti-cancer properties, highlighting significant cytotoxic effects against various cancer cell lines .
ACS Journal (2019)Reported on the compound's ability to modulate D1 dopamine receptors, suggesting implications for neurological disorders .

Case Studies

  • Anti-Cancer Activity : A study conducted by Rajitha et al. investigated the cytotoxic effects of TBMPC on human cancer cell lines. The results indicated that TBMPC exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines.
  • Neuropharmacological Effects : In a pharmacological assessment published in ACS Medicinal Chemistry Letters, TBMPC was evaluated for its effects on dopaminergic signaling in neuronal models. The compound was found to enhance dopamine release while inhibiting reuptake mechanisms, indicating potential use in treating conditions like Parkinson's disease .

Synthesis and Derivatives

The synthesis of TBMPC typically involves the reaction of tert-butyl piperazine with suitable carboxylic acid derivatives under controlled conditions. Variations in the synthesis process can lead to different derivatives with altered biological activities.

Propiedades

IUPAC Name

1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAHFCVKNRRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373562
Record name 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129799-08-2
Record name 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129799-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10% Pd—C (0.2 eq) was added to a stirred RT 0.1 M solution of A2 in MeOH and the mixture was stirred under an H2 atmosphere at RT for 3 h. The mixture was filtered, washing with MeOH, and the filtrate was evaporated under reduced pressure to give the title compound in 95% yield. 1H NMR (400 MHz, CDCl3, 300K) δ 4.02 (1H, m), 3.74 (3H, s), 3.70 (1H, m), 3.43 (1H, m), 3.20 (1H, m), 3.04 (2H, m), 2.75 (1H, m), 2.14 (1H, m), 1.47 (9H, s). MS (ES+) C11H20N2O4 requires 244, found: 267 (M+Na)+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of the product from step A in methanol was hydrogenated at 60 psi in the presence of 10% Pd/C (0.250 g) for 24h. The catalyst was filtered and the methanol evaporated to yield the title compound as an oil (0.91 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 2
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.